

Synthesis and Characterization of 2-Bromo-5-(difluoromethyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Bromo-5-(difluoromethyl)pyridine
Cat. No.:	B580353

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of **2-Bromo-5-(difluoromethyl)pyridine**, a key building block in medicinal chemistry. This document outlines a plausible synthetic pathway, detailed experimental protocols for synthesis and purification, and a summary of its physicochemical properties. While experimentally determined spectral data for this specific compound is not readily available in the public domain, this guide presents predicted and comparative data based on analogous compounds to aid in its identification and characterization. The significance of **2-Bromo-5-(difluoromethyl)pyridine** as a crucial intermediate in the development of antiviral agents, particularly CCR5 antagonists, is also highlighted.

Introduction

2-Bromo-5-(difluoromethyl)pyridine is a halogenated pyridine derivative of significant interest in the field of drug discovery and development. The presence of the difluoromethyl group (-CF₂H) can impart unique properties to bioactive molecules, including increased metabolic stability, enhanced membrane permeability, and altered pKa, making it a valuable moiety in the design of novel therapeutics. Notably, **2-Bromo-5-(difluoromethyl)pyridine** serves as a critical reactant in the synthesis of N-substituted pyrazoles that act as chemokine receptor CCR5 antagonists, which have shown promise as anti-viral agents.^[1] This guide aims to

provide researchers and scientists with a detailed resource for the synthesis and characterization of this important chemical entity.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of **2-Bromo-5-(difluoromethyl)pyridine** is presented in Table 1.

Table 1: Physicochemical Properties of **2-Bromo-5-(difluoromethyl)pyridine**

Property	Value	Reference
CAS Number	1221272-81-6	[2]
Molecular Formula	C ₆ H ₄ BrF ₂ N	[2]
Molecular Weight	208.00 g/mol	[2]
Appearance	Solid	[2]
Melting Point	25-30 °C	[2]
Purity	Typically >96%	[2]
Storage	2-8°C	[2]

Synthesis Pathway

A plausible and commonly employed synthetic route to **2-Bromo-5-(difluoromethyl)pyridine** starts from readily available 2-aminopyridine. The general strategy involves the bromination of the pyridine ring, followed by a Sandmeyer-type reaction to introduce the difluoromethyl precursor, and finally the conversion to the difluoromethyl group.



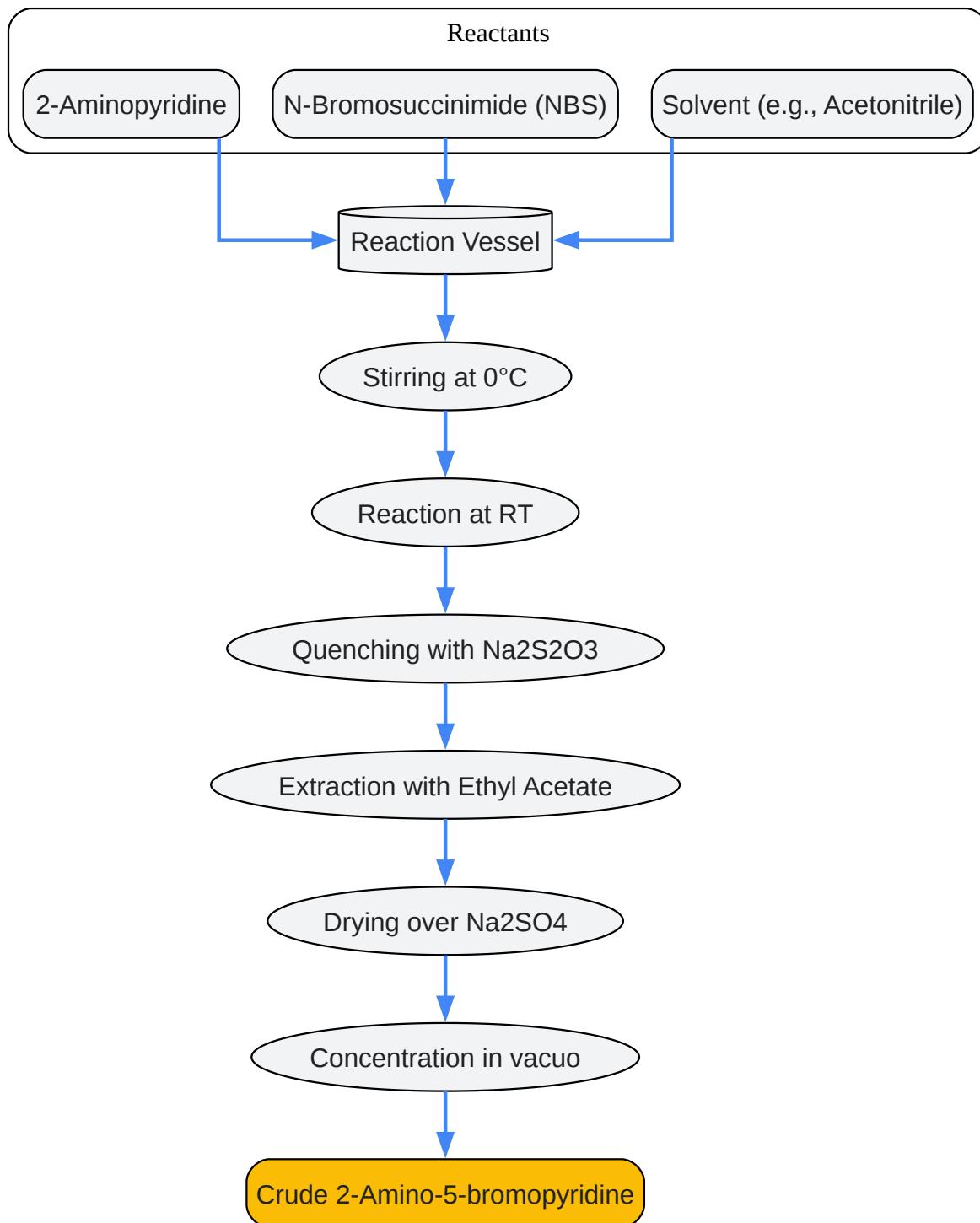
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Caption: Proposed synthesis pathway for **2-Bromo-5-(difluoromethyl)pyridine**.

Experimental Protocols

The following are detailed, generalized experimental protocols for the synthesis and purification of **2-Bromo-5-(difluoromethyl)pyridine** based on established methods for analogous compounds.

Synthesis of 2-Amino-5-bromopyridine (Bromination)



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Caption: Workflow for the bromination of 2-aminopyridine.

Procedure:

- To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as acetonitrile, cooled to 0°C, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Synthesis of 2-Bromo-5-(difluoromethyl)pyridine

This step involves a Sandmeyer-type reaction followed by difluoromethylation.

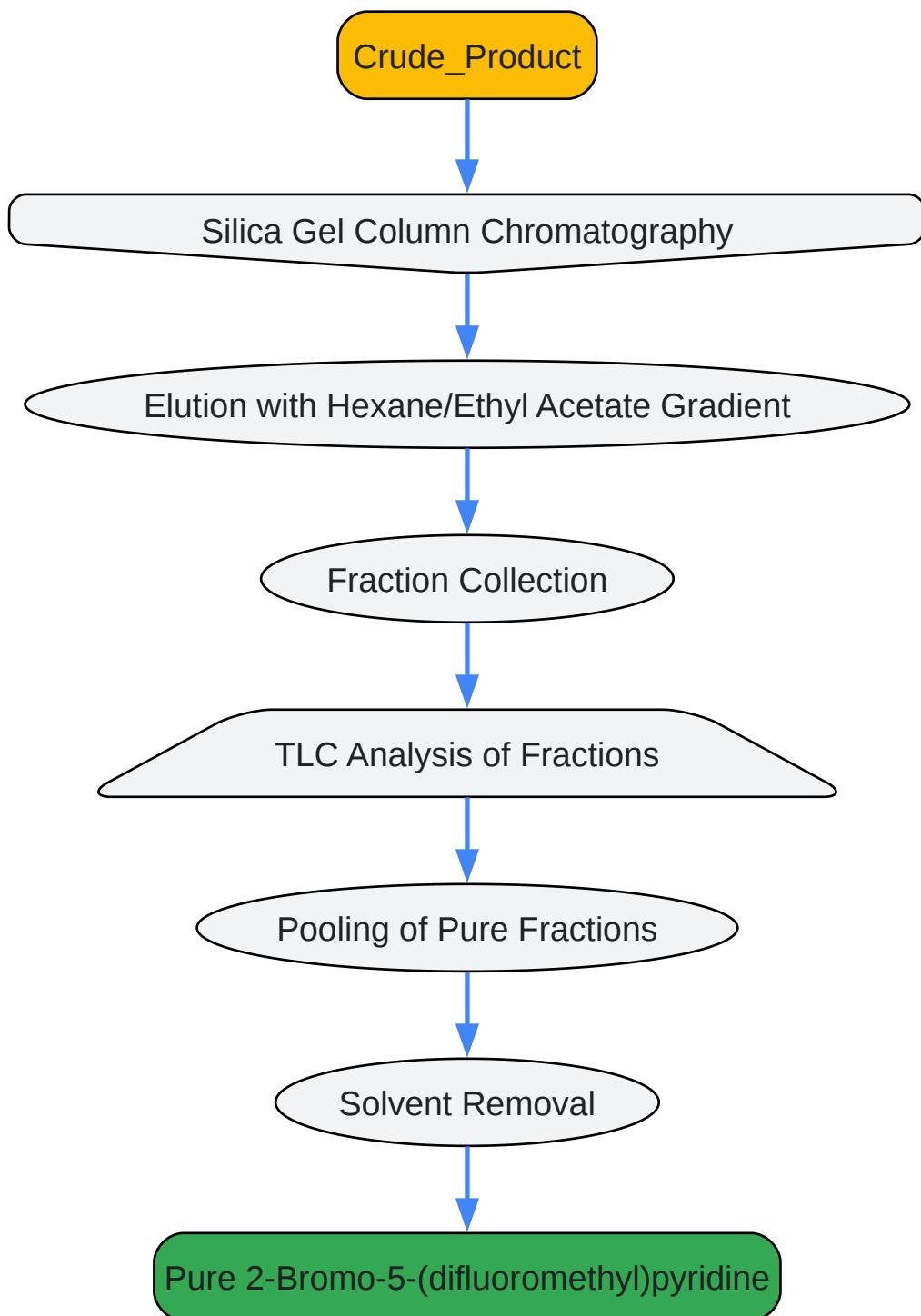
Procedure:

- Suspend 2-amino-5-bromopyridine (1.0 eq) in an aqueous solution of hydrobromic acid (48%).
- Cool the mixture to 0°C and add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C.
- Stir the resulting diazonium salt solution at 0°C for 30 minutes.
- In a separate flask, prepare a solution for the Sandmeyer-type reaction to introduce a precursor for the difluoromethyl group.
- Slowly add the cold diazonium salt solution to the Sandmeyer reaction mixture.
- Allow the reaction to proceed, monitoring by TLC.

- The intermediate is then subjected to a difluoromethylation reaction, for example, using a fluoride source like hydrogen fluoride-pyridine complex in the presence of a nitrite source.
- Work-up the reaction mixture by neutralization and extraction with a suitable organic solvent.

Purification

Purification of the crude **2-Bromo-5-(difluoromethyl)pyridine** is typically achieved by column chromatography on silica gel.



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